1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been found to exhibit antiproliferative activity against various cancer cell lines . These compounds can act as inhibitors of the Pim-1 protooncogene, a serine/threonine kinase that plays a crucial role in oncogenesis .
Mode of Action
It is known that similar compounds can inhibit the growth of various cancer cell lines . The presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in these compounds enables them to inhibit the Pim-1 protooncogene .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the pim-1 protooncogene, which plays a decisive role in oncogenesis . This suggests that 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may also affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have antiproliferative effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by the specific characteristics of the cancer cell lines they target
Properties
IUPAC Name |
1-cyclopentyl-2-oxopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPXQFHTMEYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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